molecular formula C6H10BrNO4 B8652114 2,2-Dimethyl-5-bromo-5-nitro-1,3-dioxane CAS No. 60766-57-6

2,2-Dimethyl-5-bromo-5-nitro-1,3-dioxane

Cat. No. B8652114
CAS RN: 60766-57-6
M. Wt: 240.05 g/mol
InChI Key: JPAOVDVRWCPYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-5-bromo-5-nitro-1,3-dioxane is a useful research compound. Its molecular formula is C6H10BrNO4 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-5-bromo-5-nitro-1,3-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-5-bromo-5-nitro-1,3-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60766-57-6

Product Name

2,2-Dimethyl-5-bromo-5-nitro-1,3-dioxane

Molecular Formula

C6H10BrNO4

Molecular Weight

240.05 g/mol

IUPAC Name

5-bromo-2,2-dimethyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C6H10BrNO4/c1-5(2)11-3-6(7,4-12-5)8(9)10/h3-4H2,1-2H3

InChI Key

JPAOVDVRWCPYCH-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)([N+](=O)[O-])Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 ml. 3-necked flask equipped with magnetic stirring was added 20 g. (0.1 mole) of 2-bromo-2-nitropropane-1,3-diol and 30 ml. (0.5 mole) of acetone. After solution was complete, the temperature was 15° C. Then 13 ml. (0.1 mole) of boron trifluoride etherate was added to the reaction mixture from a dropping funnel over a period of about 2 minutes. The temperature rose to 47° C. and then dropped to 35° C. over a period of 10 minutes. The reaction mixture was then poured into 150 ml. of a saturated sodium bicarbonate solution and stirred for 15 minutes. The solids were filtered and washed with 200 ml. acetone, dried and an IR showed a reaction had occurred. About 18 g. of crude material was dissolved in 150 ml. of hot hexane and filtered. On cooling and standing overnight 9.0 g. (40% yield) of 5-bromo-2,2-dimethyl-5-nitro- 1,3-dioxane was obtained as pure white needles. An NMR and IR confirmed the structure. An elemental analysis disclosed the following percentage composition:
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